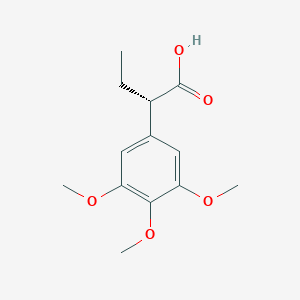

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBULUDGUWZFLMO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid

CAS Number: 195202-08-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid, with CAS number 195202-08-5, is a chiral organic compound belonging to the class of 2-arylalkanoic acids. Its structure features a butanoic acid backbone with a 3,4,5-trimethoxyphenyl group attached to the stereogenic center at the second carbon. The trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active molecules, suggesting potential therapeutic applications for this compound. This technical guide provides a comprehensive overview of the available scientific information on this compound and related compounds, focusing on its chemical synthesis, potential biological activities, and likely mechanisms of action.

Synonyms:

-

(S)-2-(3,4,5-Trimethoxyphenyl)butyric acid[1]

-

(2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid[1]

-

(S)-α-Ethyl-3,4,5-trimethoxybenzeneacetic acid

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 195202-08-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈O₅ | [1][2][3] |

| Molecular Weight | 254.28 g/mol | [2] |

| Physical Form | Solid | [3] |

| Boiling Point | 378.9 °C at 760 mmHg | [3] |

| Purity | Typically available in 97% or 98% purity | [3][4] |

| Storage Temperature | Room Temperature | [3] |

Synthesis

Representative Experimental Protocol for Asymmetric Synthesis of 2-Arylalkanoic Acids

The following is a generalized protocol based on methods for synthesizing similar chiral acids and should be considered illustrative rather than a validated procedure for the title compound.

Step 1: Preparation of Chiral Oxazolidinone Acyl Imide A solution of 3,4,5-trimethoxyphenylacetic acid in an appropriate aprotic solvent (e.g., dichloromethane) would be treated with a coupling agent (e.g., oxalyl chloride or a carbodiimide) to form the acid chloride or an activated ester. This intermediate would then be reacted with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the corresponding N-acyloxazolidinone.

Step 2: Stereoselective Alkylation The N-acyloxazolidinone is deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to form a chiral enolate. This enolate is then reacted with an ethylating agent (e.g., ethyl iodide or ethyl triflate). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired (S)-diastereomer with high stereoselectivity.

Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary is removed by hydrolysis under basic conditions, for example, with lithium hydroxide in a mixture of tetrahydrofuran and water. Acidic workup then yields the final product, this compound. The chiral auxiliary can often be recovered and reused.

Biological Activity

While specific quantitative biological data for this compound are not extensively reported in peer-reviewed literature, the trimethoxyphenyl moiety is present in numerous compounds with significant biological activities. Research on structurally related molecules suggests that this class of compounds may possess anticancer, anti-inflammatory, and neuroprotective properties. Table 2 summarizes the biological activities of some representative trimethoxyphenyl-containing compounds. It is crucial to note that these data are for related, but distinct, molecules and should not be directly extrapolated to the title compound.

| Compound Class | Specific Compound | Biological Activity | Assay | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Trimethoxyphenyl-based Chalcones | Chalcone Derivative | Antiproliferative | Tubulin Polymerization Inhibition | IC₅₀ = 2.2 µM | [5] |

| Trimethoxyphenyl Pyrimidines | Compound 9p | Antiproliferative | HeLa, MCF-7, A549 cell lines | IC₅₀ values reported | [6] |

| Triazolylthioacetamides | Compound 8b | Antiproliferative | Tubulin Polymerization Inhibition | IC₅₀ = 5.9 µM | [7] |

| Tetramethoxyflavone (TMF) | 3′,4′,5,7-Tetramethoxyflavone | Anti-neuroinflammatory | LPS-induced BV2 cells | Data on cytokine reduction | [8] |

| Tetrahydrofuran Derivative | L-652,731 | PAF Receptor Antagonist | [³H]PAF Binding | ED₅₀ = 2 x 10⁻⁸ M | [9] |

Potential Mechanisms of Action

The precise molecular targets and signaling pathways for this compound have not been elucidated. However, based on the activities of related trimethoxyphenyl compounds, two primary potential mechanisms of action can be hypothesized: inhibition of tubulin polymerization and modulation of neuroinflammatory pathways.

Inhibition of Tubulin Polymerization

The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore that binds to the colchicine-binding site on β-tubulin.[10][11] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for mitotic spindle formation during cell division. The resulting mitotic arrest can lead to apoptosis in rapidly proliferating cells, such as cancer cells. Many compounds containing the trimethoxyphenyl moiety have been investigated as potential anticancer agents due to this mechanism.[5][7][12]

Modulation of Neuroinflammatory Pathways

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in orchestrating the neuroinflammatory response. Over-activation of microglia can lead to the release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. Studies on related trimethoxy- and other methoxy-containing phenolic compounds have shown that they can suppress neuroinflammation by inhibiting key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[8][13] Inhibition of these pathways can reduce the production of inflammatory mediators.

References

- 1. (2S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5 | VHA20208 [biosynth.com]

- 2. 195202-08-5 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 3. This compound | 195202-08-5 [sigmaaldrich.com]

- 4. 195202-08-5 Cas No. | (2S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | Apollo [store.apolloscientific.co.uk]

- 5. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TMF Attenuates Cognitive Impairment and Neuroinflammation by Inhibiting the MAPK/NF-κB Pathway in Alzheimer’s Disease: A Multi-Omics Analysis [mdpi.com]

- 9. trans-2,5-Bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran. An orally active specific and competitive receptor antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural antitubulin agents: importance of 3,4,5-trimethoxyphenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

An in-depth analysis of the physicochemical properties of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid reveals a compound of significant interest for which detailed experimental data is not extensively available in public literature. This guide, therefore, serves as a comprehensive framework for the characterization of this molecule, outlining the necessary experimental protocols and data presentation standards relevant to drug development professionals. The methodologies described are based on established analytical techniques for novel chemical entities.

Chemical Identity and Structure

This compound is a chiral carboxylic acid featuring a trimethoxyphenyl group. Its chemical structure is fundamental to its physical properties and potential biological activity.

-

IUPAC Name: (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid

-

Molecular Formula: C₁₃H₁₈O₅

-

Molecular Weight: 254.28 g/mol

-

Chemical Structure:

(Note: This is a representative 2D structure. The actual 3D conformation would be determined experimentally.)

(Note: This is a representative 2D structure. The actual 3D conformation would be determined experimentally.)

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for drug development, influencing formulation, pharmacokinetics, and pharmacodynamics. The following table summarizes key parameters that require experimental determination.

| Property | Value | Standard Method |

| Physical State | To be determined (TBD) | Visual Inspection at STP |

| Melting Point | TBD | Capillary Melting Point (USP <741>) |

| Boiling Point | TBD | Ebulliometry / Predicted via nomograph |

| Aqueous Solubility | TBD | Shake-flask method (OECD 105) |

| Dissociation Constant (pKa) | TBD | Potentiometric Titration / UV-spectroscopy |

| Log P (Octanol-Water) | TBD | Shake-flask method / HPLC method (OECD 117) |

| Optical Rotation | TBD | Polarimetry |

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of the compound.

Determination of Melting Point (Capillary Method)

-

Sample Preparation: A small, anhydrous sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus. The temperature is ramped up quickly to about 15°C below the expected melting point, then increased at a rate of 1-2°C per minute.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Aqueous Solubility (Shake-Flask Method)

-

Procedure: An excess amount of the solid compound is added to a known volume of purified water (or buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Dissociation Constant (pKa) by Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualization of Characterization Workflow and Potential Interactions

Diagrams are crucial for representing complex processes and relationships in a clear and concise manner.

Caption: Workflow for the characterization of a novel chemical entity.

Caption: Hypothetical enzyme inhibition pathway for the compound.

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid molecular structure and weight

An In-depth Technical Guide to (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

This technical guide provides a comprehensive overview of this compound, including its molecular structure, physicochemical properties, potential synthetic routes, and plausible biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a chiral carboxylic acid. The core structure consists of a butanoic acid backbone substituted at the alpha-position (carbon-2) with a 3,4,5-trimethoxyphenyl group. The "(S)" designation indicates the stereochemistry at the chiral center.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 195202-08-5 | [1][2][3] |

| Molecular Formula | C13H18O5 | [1][2][3][4] |

| Molecular Weight | 254.28 g/mol | [1][2][3][5] |

| IUPAC Name | (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid | [1] |

| Canonical SMILES | CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | [4] |

| InChI Key | WBULUDGUWZFLMO-VIFPVBQESA-N | [1][4] |

| Physical Form | Solid | [1] |

| Boiling Point | 378.9 °C at 760 mmHg | [1][5] |

| pKa (Predicted) | 4.28 ± 0.14 | [4] |

| Purity | Typically available at 97% | [1][2] |

Synthesis and Experimental Protocols

This compound is primarily utilized as a building block in various chemical syntheses.[2] While specific, detailed experimental protocols for its asymmetric synthesis are not extensively documented in the public domain, a plausible synthetic pathway can be inferred from standard organic chemistry principles and synthesis routes for related racemic compounds.

Postulated Synthetic Workflow

A common method for synthesizing 2-arylalkanoic acids involves the alkylation of a phenylacetic acid derivative. The synthesis could start from the commercially available 3,4,5-trimethoxyphenylacetic acid. The process would involve deprotonation to form an enolate, followed by alkylation with an ethylating agent. To achieve the specific (S)-enantiomer, an asymmetric synthesis approach, such as using a chiral auxiliary, would be necessary.

Caption: Postulated workflow for the asymmetric synthesis of the target compound.

General Experimental Protocol (Hypothetical)

-

Preparation of Chiral Substrate : Couple 3,4,5-trimethoxyphenylacetic acid to a suitable chiral auxiliary (e.g., a chiral oxazolidinone) using standard peptide coupling reagents.

-

Deprotonation : Dissolve the resulting chiral amide in a dry aprotic solvent (e.g., THF) and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the corresponding enolate.

-

Alkylation : To the enolate solution, add ethyl iodide and allow the reaction to proceed at low temperature, gradually warming to room temperature. The chiral auxiliary directs the ethyl group to one face of the enolate, leading to a diastereoselective product.

-

Purification : Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the diastereomeric product using column chromatography.

-

Auxiliary Cleavage : Cleave the chiral auxiliary from the alkylated product via hydrolysis (e.g., using lithium hydroxide) to yield the final this compound.

-

Final Purification : Purify the final product by recrystallization or column chromatography to achieve high enantiomeric purity.

Note: This protocol is a generalized representation. Optimization of reagents, solvents, temperatures, and reaction times would be necessary.

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of 3,4,5-trimethoxyphenyl derivatives has demonstrated significant pharmacological activities. The racemic mixture, (R/S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid, has been noted for its potential anti-inflammatory and neuroprotective effects, with investigations into its use for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[5]

Structurally related compounds, such as derivatives of 3,4,5-trimethoxycinnamic acid, have been shown to possess antinarcotic properties by acting as agonists for the serotonin 5-HT(1A) receptor.[6] This agonism leads to an increase in the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[6]

Hypothetical Signaling Pathway

Based on the activity of related compounds, it is plausible that this compound or its derivatives could interact with G-protein coupled receptors like the 5-HT(1A) receptor. The diagram below illustrates this hypothetical signaling cascade.

Caption: Hypothetical signaling pathway initiated by a derivative of the title compound.

This guide provides a foundational understanding of this compound. Further experimental validation is required to confirm the proposed synthetic routes and to fully elucidate its biological activity and mechanism of action.

References

- 1. This compound | 195202-08-5 [sigmaaldrich.com]

- 2. This compound , 97% , 195202-08-5 - CookeChem [cookechem.com]

- 3. capotchem.com [capotchem.com]

- 4. Page loading... [guidechem.com]

- 5. Cas 195202-06-3,(R/S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTYRIC ACID | lookchem [lookchem.com]

- 6. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the 3,4,5-Trimethoxyphenyl Moiety in Modern Chemical Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged structural motif in medicinal chemistry, imparting a wide range of potent biological activities to the molecules that contain it. This technical guide provides a comprehensive overview of the diverse pharmacological effects of TMP-containing compounds, with a primary focus on their well-established anticancer properties and emerging roles as antimicrobial and anti-inflammatory agents. This document details the underlying mechanisms of action, summarizes key quantitative data, and provides insights into the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Cytoskeleton

The most extensively studied biological activity of 3,4,5-trimethoxyphenyl compounds is their potent anticancer efficacy.[1][2] A significant number of these compounds function as microtubule-targeting agents, disrupting the dynamics of tubulin polymerization, a critical process for cell division.[3][4][5] This interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis in cancer cells.[3][6][7]

The TMP group is a key pharmacophoric feature that facilitates the binding of these compounds to the colchicine-binding site on β-tubulin.[1][5] This interaction inhibits the assembly of α- and β-tubulin heterodimers into microtubules, thereby disrupting the formation of the mitotic spindle.[4][6]

Quantitative Anticancer Activity Data

The antiproliferative activity of various 3,4,5-trimethoxyphenyl derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3g | MCF-7 (Breast) | 2.94 ± 0.56 | [6] |

| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [6] | |

| A549 (Lung) | 6.30 ± 0.30 | [6] | |

| HeLa (Cervical) | 6.10 ± 0.31 | [6] | |

| A375 (Melanoma) | 0.57 ± 0.01 | [6] | |

| B16-F10 (Melanoma) | 1.69 ± 0.41 | [6] | |

| 9p | HeLa (Cervical) | Not explicitly stated, but potent | [3][4] |

| MCF-7 (Breast) | Not explicitly stated, but potent | [3][4] | |

| A549 (Lung) | Not explicitly stated, but potent | [3][4] | |

| 9, 10, 11 | HepG2 (Liver) | 1.38 to 3.21 | [7][8] |

| SCT-4 | MCF-7 (Breast) | Decreased DNA biosynthesis to 70% ± 3 at 100 µM | [9] |

| SCT-5 | MDA-MB-231 (Breast) | Decreased DNA biosynthesis to 71% ± 3 at 100 µM | [9] |

| Chalcone 8 | PCa (Prostate) | 17-31 nM (at 48h) | [10] |

| Chalcone 10 | PC3 (Prostate) | 17 nM (at 48h) | [10] |

| DU145 (Prostate) | 20 nM (at 48h) | [10] | |

| HCT116 (Colorectal) | 39 nM (at 48h) | [10] | |

| HT-29 (Colorectal) | 28 nM (at 48h) | [10] | |

| CHO27 | PCa (Prostate) | 5-40 nM | [11] |

Signaling Pathway for Anticancer Activity

The disruption of microtubule dynamics by 3,4,5-trimethoxyphenyl compounds triggers a cascade of intracellular events leading to programmed cell death.

Antimicrobial Activity

Certain derivatives of 3,4,5-trimethoxyphenyl compounds have demonstrated notable antimicrobial effects against a variety of pathogenic bacteria and fungi.[12][13] This suggests their potential application as novel antimicrobial agents or as scaffolds for the development of new anti-infective drugs. For instance, 3,4,5-trimethoxy-benzyl-hydrazine derivatives have shown moderate antimicrobial activity.[14]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Microorganism | MIC | Reference |

| 3,4,5-Trimethoxyphenol (TMP) | Bacteria and Fungi | Efficacy demonstrated | [12] |

| Quaternary ammonium aldimines | K. pneumoniae | Selective activity | [13] |

| P. aeruginosa | Selective activity | [13] | |

| 3,4,5-trimethoxy-benzyl-hydrazine derivatives | Gram-positive and Gram-negative bacteria, Fungi | Moderate activity | [14] |

| Amide S58 | S. aureus ATCC25923 | 1 µg/mL | [15] |

| S. pneumoniae ATCC49619 | 0.5 µg/mL | [15] | |

| S. pyogenes S2 | 1 µg/mL | [15] | |

| Amide S59 | S. aureus ATCC25923 | 0.5 µg/mL | [15] |

| S. pneumoniae ATCC49619 | 0.06 µg/mL | [15] | |

| S. pyogenes S2 | 0.25 µg/mL | [15] |

Anti-inflammatory Activity

Derivatives of 3,4,5-trimethoxyphenyl compounds have also been shown to possess anti-inflammatory properties.[15][16] These compounds can modulate key inflammatory pathways, such as the MAPK and NF-κB signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[16][17]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects have been quantified by measuring the inhibition of various inflammatory markers.

| Compound ID | Assay | Result | Reference |

| 3,4′,5-TMS | NO, IL-6, TNF-α secretion in LPS-induced RAW 264.7 cells | Suppression | [16] |

| Ester S60 | HMGB1-mediated hyperpermeability | Marked inhibition at 10 µM | [15] |

| Anilides 5a-l and hydrazide 6 | Carrageenan-induced rat paw edema | 38%-100% of indomethacin activity | [18] |

| Compound 4b | COX-1 Inhibition | IC50 = 45.9 µM | [18] |

| COX-2 Inhibition | IC50 = 68.2 µM | [18] | |

| Compound 6 | COX-1 Inhibition | IC50 = 39.8 µM | [18] |

| COX-2 Inhibition | IC50 = 46.3 µM | [18] | |

| 2-(trimethoxyphenyl)-4-R1-5-R2-thiazoles | Acute inflammation in rats | Reduced bone marrow response, phagocytic capacity, and nitro-oxidative stress | [19] |

Signaling Pathway for Anti-inflammatory Activity

The anti-inflammatory action of certain 3,4,5-trimethoxyphenyl derivatives involves the suppression of key signaling pathways activated by inflammatory stimuli.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - ProQuest [proquest.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Therapeutic Promise of Trimethoxyphenyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trimethoxyphenyl (TMP) moiety, a key pharmacophore derived from natural products, has garnered significant attention in medicinal chemistry for its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of TMP derivatives, with a primary focus on their well-established role as anticancer agents and emerging potential in anti-inflammatory, antimicrobial, and neuroprotective therapies. This document details the mechanisms of action, summarizes quantitative biological data, provides comprehensive experimental protocols, and visualizes key cellular pathways and workflows to support further research and development in this promising area.

Anticancer Applications: Targeting Microtubule Dynamics

The most extensively studied therapeutic application of trimethoxyphenyl derivatives is in the field of oncology, where they primarily function as potent inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are critical for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis in cancer cells.

Key Classes of Anticancer Trimethoxyphenyl Derivatives

Several distinct chemical scaffolds incorporating the TMP moiety have been developed and evaluated for their anticancer properties.

-

Pyridines: 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been designed as cis-restricted analogues of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. These compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1]

-

Chalcones: Chalcones bearing a trimethoxyphenyl group are another important class of anticancer agents. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including those of the breast, colon, and liver.[2]

-

Selenophenes: The incorporation of a selenophene ring as a linker for the TMP moiety has yielded novel derivatives with potent tubulin polymerization inhibitory activity and significant cytotoxicity against human cancer cells.[3][4]

Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of representative trimethoxyphenyl derivatives against various human cancer cell lines.

Table 1: Antiproliferative Activity of 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Derivatives

| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | Reference |

| 9p | 0.047 | 0.09 | 0.90 | [1] |

Table 2: Antiproliferative Activity of Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts

| Compound | SMMC-7721 (Hepatocellular Carcinoma) IC₅₀ (µM) | HL-60 (Promyelocytic Leukemia) IC₅₀ (µM) | SW-480 (Colon Adenocarcinoma) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | A-549 (Lung Cancer) IC₅₀ (µM) | Reference |

| 7f | 0.19 | 0.15 | 0.23 | 0.18 | 0.41 | [2] |

Table 3: Antiproliferative Activity of 3-Aryl-4-(3,4,5-trimethoxyphenyl)selenophene Derivatives

| Compound | Huh7 (Hepatocellular Carcinoma) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | SGC-7901 (Gastric Cancer) IC₅₀ (µM) | Reference |

| 7i | 0.018 | 0.021 | 0.015 | [3][4] |

Mechanism of Action: Signaling Pathways

The primary mechanism of anticancer action for many trimethoxyphenyl derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

The binding of the TMP derivative to the colchicine site of β-tubulin inhibits its polymerization into microtubules. This leads to a cascade of events, culminating in programmed cell death.

Emerging Therapeutic Applications

Beyond their established anticancer effects, trimethoxyphenyl derivatives are being explored for a range of other therapeutic uses.

Anti-inflammatory Activity

Certain TMP-containing scaffolds, such as 2-(trimethoxyphenyl)-thiazoles and chalcones, have demonstrated anti-inflammatory properties. These compounds have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Table 4: Anti-inflammatory Activity of 2-(Trimethoxyphenyl)-thiazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| A3 | >300 | 2.5 | [5] |

Antimicrobial Activity

Several trimethoxyphenyl derivatives have exhibited activity against a spectrum of bacterial and fungal pathogens. For instance, 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) has been shown to be fungicidal against a variety of clinically relevant fungi, including fluconazole-resistant strains.[6]

Table 5: Minimum Inhibitory Concentration (MIC) of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN)

| Organism | MIC Range (µg/mL) | Reference |

| Candida albicans | 1-4 | [6] |

| Cryptococcus neoformans | 1-4 | [6] |

Neuroprotective Potential

The potential for trimethoxyphenyl derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease is an area of growing interest. Some studies have suggested that compounds containing methoxy groups may possess neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions, and modulation of neurotransmitter systems.[2][7] However, research in this area is still in its early stages, and more focused studies on specific TMP derivatives are needed to validate these preliminary findings.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of trimethoxyphenyl derivatives.

General Experimental Workflow

The preclinical evaluation of a novel trimethoxyphenyl derivative typically follows a standardized workflow.

Synthesis of Trimethoxyphenyl Derivatives

Synthesis of 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines: The synthesis of these compounds typically involves a multi-step process. A common route starts with the appropriate starting materials to construct the pyridine ring, followed by Suzuki coupling to introduce the aryl and trimethoxyphenyl groups.

Synthesis of Trimethoxyphenyl Chalcones: Chalcones are generally synthesized via a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone and a trimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide.[2]

Synthesis of 3-Aryl-4-(3,4,5-trimethoxyphenyl)selenophenes: The synthesis of these derivatives can be achieved through a sequence of reactions starting with selenophene. Key steps include bromination, reduction, and palladium-catalyzed coupling reactions to introduce the desired aryl and trimethoxyphenyl substituents.[3]

In Vitro Antiproliferative Activity (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into 96-well plates at a density of 2 × 10⁴ cells/well.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds in triplicate and incubate for an additional 72 hours.

-

MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium containing 5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Formazan Solubilization: After a 4-hour incubation, remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Cell Cycle Analysis

This assay determines the effect of the compounds on cell cycle progression.

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

Trimethoxyphenyl derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of anticancer drug discovery. Their ability to target microtubule dynamics provides a well-validated mechanism for inducing cancer cell death. The modular nature of their synthesis allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

While the anticancer applications are the most advanced, the emerging evidence for their anti-inflammatory, antimicrobial, and neuroprotective activities warrants further investigation. Future research should focus on:

-

Expanding the Structure-Activity Relationship (SAR) Studies: Systematic modifications of the TMP scaffold can lead to the discovery of more potent and selective agents for various therapeutic targets.

-

Elucidating Detailed Mechanisms of Action: While tubulin inhibition is a primary mechanism in cancer, the molecular targets and pathways for other therapeutic effects need to be thoroughly investigated.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.

-

Exploring Combination Therapies: Investigating the synergistic effects of TMP derivatives with existing therapeutic agents could lead to more effective treatment strategies.

The continued exploration of trimethoxyphenyl derivatives holds great promise for the development of novel and effective therapies for a range of human diseases. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in this exciting field.

References

- 1. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid, a compound of interest in pharmaceutical research. The following sections detail its hazard identification, safe handling protocols, biological activities, and relevant experimental procedures. This document is intended for use by qualified personnel in a laboratory setting.

Chemical and Physical Properties

This compound is a chiral carboxylic acid. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 195202-08-5 | [1] |

| Molecular Formula | C₁₃H₁₈O₅ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 378.9 °C at 760 mmHg | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS classification and corresponding precautionary statements are outlined below.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Quantitative toxicological data such as LD50 or LC50 are not currently available for this compound. All handling procedures should be based on the potential hazards indicated by the GHS classification.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk of exposure and maintain the integrity of the compound.

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE) :

-

Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Accidental Release and First Aid Measures

| Situation | Procedure |

| Spill | Avoid generating dust.[1] Wear appropriate PPE.[1] Sweep up the material and place it in a suitable container for disposal.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] |

| Inhalation | Move the person to fresh air.[1] |

| Ingestion | Do not induce vomiting.[1] Rinse mouth with water.[1] |

In all cases of exposure, seek medical attention if irritation or other symptoms persist.[1]

Biological Activity and Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on related trimethoxyphenyl compounds suggests potential biological activities, particularly in the context of cancer research. Many compounds containing the 3,4,5-trimethoxyphenyl moiety have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[2][3][4] A plausible mechanism of action, based on these related compounds, involves the induction of the intrinsic apoptotic pathway.

Caption: Hypothesized intrinsic apoptosis pathway.

Experimental Protocols

The following are generalized protocols based on methodologies for similar compounds and should be optimized for specific experimental conditions.

Proposed Synthesis of Racemic 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

A potential synthetic route to the racemic compound could involve the alkylation of a 3,4,5-trimethoxyphenylacetic acid derivative.

-

Esterification of 3,4,5-trimethoxyphenylacetic acid:

-

Dissolve 3,4,5-trimethoxyphenylacetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-(3,4,5-trimethoxyphenyl)acetate.

-

-

Alkylation of the ester:

-

In a flame-dried flask under an inert atmosphere, dissolve methyl 2-(3,4,5-trimethoxyphenyl)acetate in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C.

-

Add a strong base, such as lithium diisopropylamide (LDA), dropwise and stir for 30 minutes to form the enolate.

-

Add ethyl iodide and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

-

Hydrolysis to the carboxylic acid:

-

Dissolve the crude alkylated ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide and stir at room temperature for 2-4 hours.

-

Acidify the mixture with 1M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield racemic 2-(3,4,5-trimethoxyphenyl)butanoic acid.

-

Chiral Purification by HPLC

The enantiomers of the racemic acid can be separated using chiral High-Performance Liquid Chromatography (HPLC).

-

Column : A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H is recommended.

-

Mobile Phase : A typical mobile phase for normal-phase separation of acidic compounds would be a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid). A starting condition could be Hexane:Isopropanol:TFA (90:10:0.1).

-

Flow Rate : Typically 0.5-1.0 mL/min.

-

Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Optimization : The ratio of hexane to alcohol, the choice of alcohol, and the concentration of the acidic modifier can be varied to optimize the separation.

Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of the compound on a cancer cell line.

Caption: Workflow for a typical MTT cell viability assay.

-

Cell Seeding : Seed cells (e.g., a human cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.[5][6]

-

Compound Treatment : Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).[5][6]

-

Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours).[5][6]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[5][6]

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5][6]

-

Data Acquisition : Measure the absorbance of each well at approximately 570 nm using a microplate reader.[5][6]

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[5][6]

Disposal Considerations

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1] It is recommended to use a licensed professional waste disposal service.[1]

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. All laboratory work should be conducted by trained professionals in a suitably equipped facility. The user is solely responsible for compliance with all applicable laws and regulations.

References

- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]

Natural Sources of 3,4,5-Trimethoxyphenyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds featuring the 3,4,5-trimethoxyphenyl moiety are a significant class of natural products that have garnered considerable interest in the scientific community. This structural feature is a key pharmacophore in a variety of biologically active molecules, including the well-known psychedelic mescaline, as well as compounds with potential applications in oncology and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the natural sources of 3,4,5-trimethoxyphenyl compounds, detailing their prevalence, biosynthesis, and the experimental methodologies used for their study.

Natural Occurrence

3,4,5-Trimethoxyphenyl compounds are found across a diverse range of organisms, from terrestrial plants to marine life and fungi. While a multitude of species have been identified as sources, the concentration of these compounds can vary significantly.

Prominent Plant Sources

A variety of plant species are known to produce compounds containing the 3,4,5-trimethoxyphenyl group. These are often secondary metabolites involved in the plant's defense mechanisms.

| Plant Species | Family | Compound(s) | Plant Part(s) |

| Lophophora williamsii (Peyote) | Cactaceae | Mescaline (3,4,5-Trimethoxyphenethylamine) | Crown (Button) |

| Echinopsis pachanoi (San Pedro cactus) | Cactaceae | Mescaline | Stem |

| Diospyros eriantha | Ebenaceae | 3,4,5-Trimethoxyphenol | Heartwood[1] |

| Tarenna attenuata | Rubiaceae | 3,4,5-Trimethoxyphenol | Not specified[2] |

| Zanthoxylum ailanthoides | Rutaceae | 3,4,5-Trimethoxybenzaldehyde | Not specified[3] |

| Acorus calamus (Sweet Flag) | Acoraceae | 3,4,5-Trimethoxybenzaldehyde | Rhizome[3] |

| Cassia grandis | Fabaceae | 3,4,5-Trimethoxybenzaldehyde | Leaves, Fruit[3] |

| Ailanthus integrifolia | Simaroubaceae | 3,4,5-Trimethoxyphenol | Bark[3] |

| Betula platyphylla var. japonica | Betulaceae | 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside | Not specified |

| Walsura robusta | Meliaceae | 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside | Not specified |

It is important to note that while many plants are reported to contain these compounds, quantitative data on their concentrations are often limited in the available scientific literature.

Quantitative Data on Mescaline in Lophophora williamsii

Significant research has been conducted on the concentration of mescaline in the peyote cactus, a plant of great cultural and religious importance to Native American communities. The highest concentrations are found in the crown of the cactus, also known as the "button."

| Plant Part | Mescaline Concentration (% of dry weight) |

| Crown (Button) | 1.82 - 5.50% |

| Non-chlorophyllous Stem | 0.118 - 0.376% |

| Root | 0.0147 - 0.0773% |

Data compiled from studies on wild-collected specimens.

Biosynthesis of 3,4,5-Trimethoxyphenyl Compounds

The biosynthesis of 3,4,5-trimethoxyphenyl compounds originates from the phenylpropanoid pathway , a major metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites. The starting precursor for this pathway is the aromatic amino acid L-phenylalanine.

General Phenylpropanoid Pathway

The initial steps of the phenylpropanoid pathway are common to the biosynthesis of many phenolic compounds.

Biosynthesis of Mescaline in Lophophora williamsii

The biosynthesis of mescaline is a well-studied example of the elaboration of the phenylpropanoid pathway to produce a 3,4,5-trimethoxyphenyl compound. The pathway proceeds from L-tyrosine, a closely related aromatic amino acid.

Plausible Biosynthesis of 3,4,5-Trimethoxybenzaldehyde

While the exact enzymatic steps have not been fully elucidated in all source plants, a plausible biosynthetic route to 3,4,5-trimethoxybenzaldehyde involves the shikimate pathway leading to gallic acid, which is then methylated and reduced.

Experimental Protocols

The extraction and analysis of 3,4,5-trimethoxyphenyl compounds from natural sources require careful selection of methodologies to ensure efficient isolation and accurate quantification.

General Extraction Workflow

A generalized workflow for the extraction of these compounds from plant material is outlined below.

Detailed Protocol: HPLC-DAD for Quantification of Phenolic Compounds

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used technique for the quantification of phenolic compounds.

1. Sample Preparation:

-

Accurately weigh approximately 1.0 g of dried, powdered plant material.

-

Extract with a suitable solvent (e.g., 20 mL of methanol) using ultrasonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. HPLC-DAD Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Diode-array detector monitoring at the wavelength of maximum absorbance for the target compound (typically 270-320 nm for trimethoxyphenyl derivatives).

3. Quantification:

-

A calibration curve is generated using certified reference standards of the target 3,4,5-trimethoxyphenyl compound at a range of concentrations.

-

The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Detailed Protocol: GC-MS for Analysis of Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of more volatile 3,4,5-trimethoxyphenyl compounds, such as 3,4,5-trimethoxybenzaldehyde, especially in essential oil fractions.

1. Sample Preparation:

-

For essential oils, a simple dilution in a suitable solvent (e.g., hexane or dichloromethane) is often sufficient.

-

For other extracts, a derivatization step (e.g., silylation) may be necessary to increase the volatility of the compounds.

2. GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Split or splitless injection depending on the concentration of the analyte.

-

Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass range scanned is typically 40-550 amu.

3. Identification and Quantification:

-

Compound identification is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST, Wiley).

-

Quantification can be performed using an internal standard and creating a calibration curve with a certified reference standard.

Signaling Pathways and Ecological Roles

The specific signaling pathways within the source organisms that are directly regulated by 3,4,5-trimethoxyphenyl compounds are not yet fully elucidated. However, as a class of phenolic compounds, they are known to play crucial roles in plant defense and stress response.

General Role of Phenolic Compounds in Plant Defense

Phenolic compounds are integral to a plant's defense arsenal against a variety of biotic and abiotic stresses.

References

An In-depth Technical Guide to Racemic vs. Enantiopure 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3,4,5-trimethoxyphenyl)butanoic acid, focusing on the critical differences between its racemic and enantiopure forms. While direct comparative data for this specific molecule is limited in publicly available literature, this document compiles existing information on its properties and draws upon established principles of stereochemistry and pharmacology for analogous compounds. It outlines detailed experimental protocols for synthesis, chiral resolution, and biological evaluation, and presents potential signaling pathways that may be modulated by this compound.

Introduction to Chirality and Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug discovery and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological macromolecules such as enzymes and receptors.[1] A racemic mixture contains equal amounts of both enantiomers and is optically inactive.[2][3] In contrast, an enantiopure compound consists of a single enantiomer.[2] The development of single-enantiomer drugs, or "chiral switches," from existing racemates is a common strategy to improve therapeutic efficacy and safety.[2]

2-(3,4,5-Trimethoxyphenyl)butanoic acid is a chiral carboxylic acid with a stereocenter at the second carbon of the butanoic acid chain. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in a number of biologically active compounds, suggesting that this molecule may possess interesting pharmacological properties.

Physicochemical Properties

Quantitative data on the specific physical properties of the racemic and enantiopure forms of 2-(3,4,5-trimethoxyphenyl)butanoic acid are not extensively reported. However, some properties of the racemic mixture have been documented.

Table 1: Physicochemical Properties of 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

| Property | Racemic Form | (R)-Enantiomer | (S)-Enantiomer |

| CAS Number | 195202-06-3[4] | 40634420 (CID)[5] | 195202-08-5[6] |

| Molecular Formula | C₁₃H₁₈O₅[4] | C₁₃H₁₈O₅[5] | C₁₃H₁₈O₅[6] |

| Molecular Weight | 254.28 g/mol [4] | 254.28 g/mol [5] | 254.28 g/mol [6] |

| Boiling Point | 378.9 °C at 760 mmHg[4] | Not available | Not available |

| Density | 1.142 g/cm³[4] | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Optical Rotation | 0° (optically inactive) | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer | Not available |

Note: Data for the enantiopure forms is largely unavailable in public databases. The optical rotation of enantiomers is an intrinsic property that must be determined experimentally.

Synthesis and Chiral Resolution: Experimental Protocols

Synthesis of Racemic 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of racemic 2-(3,4,5-Trimethoxyphenyl)butanoic acid.

Illustrative Protocol (adapted from general procedures):

-

Alkylation: To a solution of 3,4,5-trimethoxyphenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added dropwise at a reduced temperature (e.g., 0 °C or -78 °C). After stirring for a period to allow for deprotonation, ethyl bromide is added, and the reaction is allowed to warm to room temperature and stir until completion (monitored by thin-layer chromatography, TLC).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-(3,4,5-trimethoxyphenyl)butanenitrile can be purified by column chromatography.

-

Hydrolysis: The purified nitrile is then subjected to hydrolysis. This can be achieved under acidic conditions (e.g., refluxing with aqueous sulfuric acid) or basic conditions (e.g., refluxing with potassium hydroxide in ethanol, followed by acidification).

-

Final Purification: After hydrolysis and work-up, the crude racemic 2-(3,4,5-trimethoxyphenyl)butanoic acid can be purified by recrystallization or column chromatography to yield the final product.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step in evaluating their individual biological activities. The most common methods for chiral resolution are diastereomeric salt crystallization and chiral high-performance liquid chromatography (HPLC).

This classical method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[7] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8]

Workflow for Diastereomeric Salt Resolution:

Caption: Workflow for chiral resolution using diastereomeric salt crystallization.

Illustrative Protocol (adapted from the resolution of 2-phenylbutanoic acid): [9][10]

-

Salt Formation: Dissolve racemic 2-(3,4,5-trimethoxyphenyl)butanoic acid in a suitable hot solvent (e.g., ethanol, acetone). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine or a cinchona alkaloid, in the same hot solvent.

-

Crystallization: Slowly add the solution of the chiral base to the acid solution with stirring. Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric excess of the acid in the salt can be improved by recrystallization.

-

Liberation of Enantiomer: Suspend the crystalline diastereomeric salt in water and acidify with a strong acid (e.g., 10% HCl) to a pH of approximately 2.

-

Extraction: Extract the liberated enantiopure carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Final Product: Dry the organic layer, and evaporate the solvent to yield the enantiomerically enriched acid. The optical purity (enantiomeric excess) should be determined by chiral HPLC or by measuring the specific rotation. The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Illustrative Protocol for Chiral HPLC Method Development:

-

Column Selection: Based on the structure of the analyte (a carboxylic acid), polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic V) are good starting points.[11]

-

Mobile Phase Screening:

-

Normal Phase: A common starting mobile phase is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20). For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) is often necessary to improve peak shape and resolution.[12]

-

Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) can be used.

-

-

Optimization: Once a promising column and mobile phase system are identified, further optimization of the mobile phase composition, flow rate, and column temperature can be performed to achieve baseline separation of the enantiomers.

-

Preparative Separation: For obtaining larger quantities of the pure enantiomers, the analytical method can be scaled up to a preparative HPLC system with a larger column.

Biological Activity and Potential Mechanisms of Action

While specific biological activity data for the enantiomers of 2-(3,4,5-trimethoxyphenyl)butanoic acid are not available, the 3,4,5-trimethoxyphenyl moiety is present in numerous compounds with known pharmacological effects. This suggests potential areas of investigation for the target compound.

Potential Biological Targets

-

Tubulin Polymerization: Many compounds containing the 3,4,5-trimethoxyphenyl group are known inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[13][14][15] This makes tubulin a primary target for investigation.

-

K-Ras Signaling: Chalcones bearing a 3,4,5-trimethoxyphenyl motif have been shown to inhibit oncogenic K-Ras signaling by mislocalizing K-Ras from the plasma membrane.[16]

-

Platelet-Activating Factor (PAF) Receptor: Lignans with two 3,4,5-trimethoxyphenyl groups have demonstrated potent and specific antagonism of the PAF receptor, which is involved in inflammatory processes.[17]

Proposed Biological Evaluation

A comparative study of the racemic mixture and the individual enantiomers is essential to determine the stereoselectivity of any observed biological activity.

Table 2: Proposed Biological Assays

| Assay | Purpose | Experimental Approach |

| In Vitro Tubulin Polymerization Inhibition Assay | To determine if the compound inhibits the formation of microtubules. | A fluorescence-based or turbidity-based assay using purified tubulin.[7][18] The IC₅₀ values for the racemic and enantiopure forms would be determined. |

| Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) | To assess the effect of the compound on the proliferation of cancer cell lines. | A panel of cancer cell lines, particularly those known to be sensitive to microtubule inhibitors, would be treated with a range of concentrations of the racemic and enantiopure forms to determine their respective GI₅₀ or IC₅₀ values. |

| Cell Cycle Analysis | To determine if the compound induces cell cycle arrest. | Flow cytometry analysis of cells treated with the compound to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). |

| Apoptosis Assays (e.g., Annexin V/PI staining) | To determine if the compound induces programmed cell death. | Flow cytometry or fluorescence microscopy to detect markers of apoptosis in treated cells. |

| K-Ras Localization Assay | To investigate the effect on the subcellular localization of K-Ras. | Confocal microscopy of cells expressing fluorescently tagged K-Ras treated with the compounds. |

| PAF Receptor Binding Assay | To determine if the compound can displace PAF from its receptor. | A competitive binding assay using radiolabeled PAF and cell membranes expressing the PAF receptor. The Ki values would be determined. |

Potential Signaling Pathways

Based on the known activities of structurally related compounds, 2-(3,4,5-trimethoxyphenyl)butanoic acid could potentially modulate the following signaling pathways:

K-Ras Signaling Pathway:

Caption: A simplified diagram of the K-Ras signaling pathway.[19][20][21][22]

Platelet-Activating Factor (PAF) Receptor Signaling Pathway:

Caption: A simplified diagram of the Gq-mediated PAF receptor signaling pathway.[17][23]

Conclusion and Future Directions

This technical guide highlights the importance of distinguishing between the racemic and enantiopure forms of 2-(3,4,5-trimethoxyphenyl)butanoic acid in the context of drug discovery. While specific experimental data for this compound is sparse, the provided protocols and potential biological targets offer a clear roadmap for future research. The key next steps for a comprehensive evaluation of this molecule include:

-

Synthesis and Characterization: Development and validation of a robust synthetic route for the racemic compound and its full analytical characterization.

-

Chiral Resolution and Enantiomer Characterization: Successful separation of the enantiomers and determination of their absolute stereochemistry and specific rotation.

-

Comparative Biological Evaluation: A head-to-head comparison of the racemic mixture and the individual enantiomers in a panel of relevant biological assays to determine the eutomer and the stereospecificity of action.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanism of the most active enantiomer to validate its primary biological target and signaling pathway.

By following this structured approach, the therapeutic potential of 2-(3,4,5-trimethoxyphenyl)butanoic acid can be thoroughly and systematically evaluated, paving the way for the potential development of a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 195202-06-3,(R/S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTYRIC ACID | lookchem [lookchem.com]

- 5. (R)-2-(3,4,5-Trimethoxyphenyl)butyric acid | C13H18O5 | CID 40634420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. stolaf.edu [stolaf.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 13. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents [pubmed.ncbi.nlm.nih.gov]

- 16. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Platelet-activating factor: receptors and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 22. KRAS - Wikipedia [en.wikipedia.org]

- 23. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide on (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid is a chiral carboxylic acid derivative featuring a trimethoxyphenyl group. This structural motif is of significant interest in medicinal chemistry, as the 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active natural products and synthetic compounds, including the well-known tubulin polymerization inhibitor, combretastatin A-4. The presence of the chiral center at the second carbon of the butanoic acid chain suggests that the enantiomers may exhibit different pharmacological profiles. This review aims to consolidate the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and potential biological activities. While specific data for the (S)-enantiomer is limited, this guide will also draw upon information from related compounds and the racemic mixture to provide a comprehensive overview for researchers in drug discovery and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These data are primarily sourced from chemical suppliers and publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₅ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| CAS Number | 195202-08-5 | [1][2] |

| Appearance | Solid | [1] |

| Boiling Point | 378.9 °C at 760 mmHg (Predicted) | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Enantioselective Separation

General Synthetic Approach for 2-Arylbutanoic Acids

A common strategy for the synthesis of 2-arylalkanoic acids involves the α-arylation of a butanoate derivative. Another approach is the reaction of a 3,4,5-trimethoxyphenyl organometallic reagent with a suitable four-carbon electrophile.

Potential Enantioselective Synthesis and Resolution Strategies

Achieving the desired (S)-enantiomer can be accomplished through two primary routes: asymmetric synthesis or the resolution of a racemic mixture.

-

Asymmetric Synthesis: This approach involves the use of chiral auxiliaries, catalysts, or reagents to favor the formation of one enantiomer over the other. For instance, an asymmetric Heck reaction or a Noyori-catalyzed ketone reduction followed by further transformations could potentially be employed.

-

Resolution of Racemic Mixture: A racemic mixture of 2-(3,4,5-trimethoxyphenyl)butanoic acid can be synthesized first, followed by separation of the enantiomers. Common resolution techniques include:

-

Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral amine). The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization, followed by liberation of the desired enantiomer.

-

Enzymatic Resolution: Utilizing enzymes, such as lipases, that can selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.

-

Chiral Chromatography: Direct separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC).

-

A general workflow for the synthesis and resolution of 2-arylbutanoic acids is depicted in the following diagram.

Figure 1. A generalized workflow illustrating the synthesis of a racemic 2-arylbutanoic acid followed by classical resolution to obtain the individual enantiomers.

Potential Biological Activities and Mechanism of Action